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Introduction: Understanding HCoV-NL63 and the
Importance of Serological Testing
Human coronavirus NL63 (HCoV-NL63) is a member of the Alphacoronavirus genus and is a

common causative agent of respiratory tract infections, particularly in children and the elderly.

[1][2] While typically associated with mild to moderate upper respiratory illness, it can lead to

more severe conditions such as croup and bronchiolitis.[1] HCoV-NL63 gains entry into host

cells via the angiotensin-converting enzyme 2 (ACE2) receptor, the same receptor utilized by

SARS-CoV and SARS-CoV-2.[1][3]

The viral genome of HCoV-NL63 is a single-stranded, positive-sense RNA of approximately

27.5 kb. It encodes for several structural proteins, including the Spike (S), Nucleocapsid (N),

Membrane (M), and Envelope (E) proteins, as well as non-structural proteins involved in viral

replication.[1] The S protein, particularly its S1 subunit, is crucial for receptor binding, while the

N protein is highly immunogenic and abundantly expressed during infection.[1] These two

proteins are the primary targets for antibody-based detection in serological assays.

Serological assays are indispensable tools for studying the epidemiology of HCoV-NL63,

understanding the host immune response, and for the development of vaccines and

therapeutics. These assays detect the presence of antibodies (e.g., IgG, IgM, IgA) specific to

HCoV-NL63 in patient serum or plasma, which can indicate a current or past infection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12372050?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918871/
https://www.researchgate.net/publication/368746505_Molecular_mechanisms_of_human_coronavirus_NL63_infection_and_replication
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4369385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918871/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


I. Key Serological Assays and Their Principles
Several serological methods are employed for the detection of HCoV-NL63 antibodies, each

with its own advantages and limitations. The most common assays include:

Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, sensitive, and high-

throughput method for detecting and quantifying antibodies. In an indirect ELISA format, a

plate is coated with a specific HCoV-NL63 antigen (e.g., recombinant S1 or N protein).

Patient serum is added, and if antibodies against the antigen are present, they will bind. A

secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that

recognizes human antibodies is then added, followed by a substrate that produces a

measurable color change.

Neutralization Assay: Considered the gold standard for determining the functional ability of

antibodies to block viral entry into cells. In a microneutralization assay, patient serum is

serially diluted and incubated with a known amount of infectious HCoV-NL63. This mixture is

then added to susceptible cells (e.g., LLC-MK2). The presence of neutralizing antibodies will

prevent the virus from infecting the cells, which can be visualized by the absence of a

cytopathic effect (CPE).

Western Blot: A technique used to detect specific proteins in a sample. For HCoV-NL63, this

involves separating viral proteins by size using gel electrophoresis, transferring them to a

membrane, and then probing the membrane with patient serum. If specific antibodies are

present, they will bind to the corresponding viral protein bands, which are then detected

using an enzyme-linked secondary antibody.

II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on HCoV-NL63

seroprevalence and assay performance.

Table 1: HCoV-NL63 Seroprevalence in Different Populations
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Population
Sample
Size

Assay Type
Seroprevale
nce (%)

Geographic
Location

Reference

Healthy

Adults
100

Microneutrali

zation
71 Australia [4]

General

Population

(Pre-COVID-

19)

100
Neutralization

Assay
63

Guangxi,

China
[1]

Children (<

20 years)
Not specified

N protein

ELISA

High

seropositivity
Not specified [2]

Children (2.5

- 3.5 years)
Part of 139

N protein

ELISA
75 Not specified [5]

Adults 105 ELISA 98 Not specified [6]

Table 2: HCoV-NL63 Antibody Titers

Population Assay Type

Median
Geometric
Mean Titer
(GMT)

Titer Range Reference

Healthy Adults
Microneutralizati

on
14 Up to 63 [4]

General

Population (Pre-

COVID-19)

Neutralization

Assay
393 Not specified [1]

Table 3: Performance of HCoV-NL63 Serological Assays
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Assay Type Antigen
Sensitivity
(%)

Specificity
(%)

Cross-
Reactivity
Notes

Reference

Whole-virus

ELISA

Whole HCoV-

NL63
Not specified

Capable of

distinguishing

from HCoV-

229E and

HCoV-OC43

Minimal

cross-

reactivity with

HCoV-229E

and HCoV-

OC43

observed.

N protein

ELISA

Recombinant

N protein
Not specified

Species-

specific

N protein of

HCoV-NL63

shares only

42% amino

acid identity

with HCoV-

229E N

protein,

suggesting

low cross-

reactivity.

[5]

III. Experimental Protocols
A. Indirect ELISA Protocol for HCoV-NL63 Antibody
Detection (In-house, Whole-Virus Lysate)
This protocol is adapted from a method for developing a whole-virus ELISA and can be

modified for use with recombinant S1 or N proteins.

Materials:

High-titer HCoV-NL63 virus stock

LLC-MK2 cells
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96-well Nunc MicroWell™ plates

Coating Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.6

Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T)

Blocking Buffer: 5% non-fat dry milk in PBS-T

Sample Diluent: 1% non-fat dry milk in PBS-T

Human serum samples (heat-inactivated at 56°C for 30 minutes)

Positive and negative control sera

Secondary Antibody: HRP-conjugated goat anti-human IgG

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

Stop Solution: 2 M H₂SO₄

Microplate reader

Protocol:

Antigen Preparation (Whole-Virus Lysate):

Culture HCoV-NL63 in LLC-MK2 cells to produce a high-titer virus stock.

Concentrate and purify the virus from the cell culture supernatant.

Inactivate the virus (e.g., with beta-propiolactone) and determine the total protein

concentration.

Plate Coating:

Dilute the viral protein to an optimal concentration (e.g., 0.75 µg/mL) in Coating Buffer.

Add 50 µL of the diluted antigen to each well of a 96-well plate.
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Incubate overnight at 4°C.

Washing and Blocking:

Wash the plate 5 times with 200 µL/well of Wash Buffer.

Add 200 µL/well of Blocking Buffer.

Incubate for 1 hour at room temperature.

Wash the plate 5 times with 200 µL/well of Wash Buffer.

Sample Incubation:

Dilute serum samples (e.g., 1:200) in Sample Diluent.

Add 100 µL of diluted sera (including positive and negative controls) to the appropriate

wells.

Incubate for 1 hour at 37°C.

Secondary Antibody Incubation:

Wash the plate 5 times with 200 µL/well of Wash Buffer.

Dilute the HRP-conjugated anti-human IgG secondary antibody in Sample Diluent to its

optimal concentration.

Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at 37°C.

Detection:

Wash the plate 5 times with 200 µL/well of Wash Buffer.

Add 100 µL of TMB substrate to each well.

Incubate in the dark at room temperature for 10-15 minutes.
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Add 50 µL of Stop Solution to each well to stop the reaction.

Data Acquisition:

Read the absorbance at 450 nm using a microplate reader.

B. Microneutralization Assay Protocol for HCoV-NL63
This protocol is based on a published method for determining HCoV-NL63 neutralizing antibody

titers.[4]

Materials:

HCoV-NL63 virus stock (e.g., Amsterdam-1 strain)

LLC-MK2 cells

96-well cell culture plates

OptiMEM/GlutaMAX medium

Bovine Serum Albumin (BSA)

Human serum samples (heat-inactivated at 56°C for 30 minutes)

Cell culture incubator (37°C, 5% CO₂)

Protocol:

Serum Dilution:

In a separate 96-well plate, perform a serial dilution of the heat-inactivated plasma

samples. Start with a 1:10 dilution in OptiMEM/GlutaMAX. A log2 dilution series can be

prepared up to a final dilution of 1:160.[4]

Virus-Serum Incubation:

Add 100 TCID₅₀ (50% tissue culture infectious dose) of HCoV-NL63 in OptiMEM with 0.5%

BSA to each well containing the diluted serum.[4]
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Incubate the plate for 1 hour at room temperature to allow antibodies to neutralize the

virus.[4]

Infection of Cells:

Prepare a 96-well plate with a confluent monolayer of LLC-MK2 cells.

Transfer aliquots of the serum/virus mixture from the dilution plate to four replicate wells of

the LLC-MK2 cell plate.[4]

Include control wells on each plate:

No virus, no serum (negative control)

Serum-free virus (positive control)

Incubation and Observation:

Incubate the plates at 37°C in a 5% CO₂ incubator.

Observe the cells daily for the development of cytopathic effect (CPE) for a defined period

(e.g., 5-7 days).

Data Analysis:

The neutralizing antibody titer is determined as the highest dilution of serum that

completely inhibits CPE in at least 50% of the wells.

C. Western Blot Protocol for HCoV-NL63 Antibody
Detection
This is a general protocol that can be optimized for the detection of antibodies against specific

HCoV-NL63 proteins.

Materials:

HCoV-NL63 infected cell lysate or purified recombinant HCoV-NL63 protein (e.g., N protein)
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SDS-PAGE gels (e.g., 12% acrylamide)

PVDF or nitrocellulose membrane

Transfer buffer

Tris-Buffered Saline (TBS)

Wash Buffer: TBS with 0.1% Tween-20 (TBST)

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

Primary Antibody Dilution Buffer: As per blocking buffer

Human serum samples

Secondary Antibody: HRP-conjugated anti-human IgG

ECL (Enhanced Chemiluminescence) detection reagents

Imaging system

Protocol:

Protein Separation:

Prepare protein samples by mixing with Laemmli sample buffer and heating.

Load samples onto an SDS-PAGE gel alongside a molecular weight marker.

Run the gel to separate the proteins by size. The HCoV-NL63 N protein is approximately

45 kDa.[7]

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Blocking:
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Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle

shaking to block non-specific binding sites.

Primary Antibody Incubation:

Dilute the human serum (primary antibody) in Primary Antibody Dilution Buffer. Optimal

dilutions should be determined empirically but can range from 1:100 to 1:1000.

Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle

shaking.

Washing:

Wash the membrane three times for 5-10 minutes each with Wash Buffer.

Secondary Antibody Incubation:

Dilute the HRP-conjugated anti-human IgG secondary antibody in Blocking Buffer (e.g.,

1:2000 to 1:10,000).

Incubate the membrane with the diluted secondary antibody for 1 hour at room

temperature with gentle shaking.

Final Washes and Detection:

Wash the membrane three times for 10 minutes each with Wash Buffer.

Incubate the membrane with ECL detection reagents according to the manufacturer's

instructions.

Capture the chemiluminescent signal using an imaging system.

IV. Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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